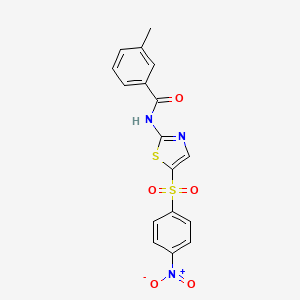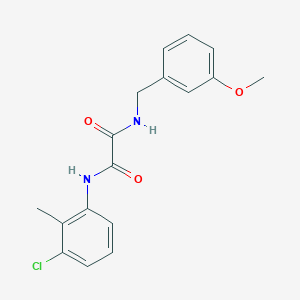
3-(Phenacylamino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Phenacylamino)benzoic acid, commonly known as PABA, is an organic compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 239.26 g/mol. PABA has been studied extensively due to its unique chemical properties and potential applications in various fields of research.
作用機序
PABA works by inhibiting the synthesis of folic acid, which is essential for the growth and replication of cells. This mechanism of action has led to its use as a chemotherapeutic agent in the treatment of cancer. PABA has also been shown to have antibacterial and antifungal properties, which may make it useful in the treatment of infections.
Biochemical and Physiological Effects
PABA has been shown to have several biochemical and physiological effects, including the inhibition of folic acid synthesis, as mentioned previously. It has also been shown to have antioxidant properties, which may make it useful in the prevention and treatment of oxidative stress-related diseases. PABA has been studied for its potential to improve skin health, as it has been shown to protect against UV-induced damage and promote collagen synthesis.
実験室実験の利点と制限
One advantage of using PABA in lab experiments is its relatively low cost and availability. It is also relatively easy to synthesize and purify. However, one limitation is its potential toxicity, especially at high doses. PABA has been shown to cause skin irritation and allergic reactions in some individuals, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on PABA, including its potential use as a chemotherapeutic agent in the treatment of cancer. Further studies are needed to determine its efficacy and safety in this application. PABA may also have potential as a treatment for skin disorders, such as psoriasis and eczema. Additionally, research on PABA's antioxidant properties may lead to its use in the prevention and treatment of oxidative stress-related diseases, such as Alzheimer's and Parkinson's disease.
合成法
PABA can be synthesized through several methods, including the reaction of 3-nitrobenzoic acid with acetophenone in the presence of a reducing agent, such as iron powder. Another method involves the reaction of 3-aminobenzoic acid with benzoyl chloride in the presence of a base, such as sodium hydroxide. The resulting product is then purified through recrystallization or chromatography.
科学的研究の応用
PABA has several applications in scientific research, including as a precursor for the synthesis of various organic compounds, such as dyes and pharmaceuticals. It is also used as a UV-absorbing agent in sunscreen formulations and as a component in hair dyes. PABA has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of certain cancer cells.
特性
IUPAC Name |
3-(phenacylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-14(11-5-2-1-3-6-11)10-16-13-8-4-7-12(9-13)15(18)19/h1-9,16H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMBHZPHFACBBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343670 |
Source


|
| Record name | 3-(Phenacylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenacylamino)benzoic acid | |
CAS RN |
917513-98-5 |
Source


|
| Record name | 3-(Phenacylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolane-2,4-dione](/img/structure/B2688817.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-phenylpropyl)acetamide](/img/structure/B2688821.png)


![1-[(2-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2688828.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide](/img/structure/B2688830.png)
acetic acid](/img/structure/B2688831.png)


![7-phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2688836.png)

![2-(2,6-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2688839.png)
